molecular formula C12H15NO B3351299 3-(2-methyl-1H-indol-3-yl)propan-1-ol CAS No. 34609-83-1

3-(2-methyl-1H-indol-3-yl)propan-1-ol

Cat. No.: B3351299
CAS No.: 34609-83-1
M. Wt: 189.25 g/mol
InChI Key: WEEOENRUEASLAA-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-indol-3-yl)propan-1-ol is an indole derivative characterized by a propanol chain directly attached to the C3 position of the indole ring, with a methyl substituent at the C2 position.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-10(6-4-8-14)11-5-2-3-7-12(11)13-9/h2-3,5,7,13-14H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEOENRUEASLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319816
Record name MLS000756889
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34609-83-1
Record name MLS000756889
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000756889
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-indol-3-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylindole.

    Alkylation: The indole ring undergoes alkylation with a suitable alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(2-methyl-1H-indol-3-yl)propanoic acid.

    Reduction: 3-(2-methyl-1H-indol-3-yl)propane.

    Substitution: 3-(2-methyl-1H-indol-3-yl)propyl chloride.

Scientific Research Applications

3-(2-methyl-1H-indol-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propan-1-ol involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Indole-Propanol Derivatives

Compound Name Substituents on Indole Ring CAS Number Molecular Weight (g/mol) Key Features
3-(2-Methyl-1H-indol-3-yl)propan-1-ol C2: Methyl; C3: Propanol Not specified ~189.24 (estimated) Direct C3-propanol linkage; steric hindrance at C2
3-(1H-Indol-3-yl)propan-1-ol C3: Propanol 3569-21-9 175.23 No methyl group; simpler structure
1-(1H-Indol-3-yloxy)propan-2-ol C3: Ether-linked propanol Not specified 207.25 Ether bridge instead of direct linkage; isolated from marine sponges
3-(2-Nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol C1: Phenylsulfonyl; C3: Propanol with 2-nitrophenyl substituent Not specified 434.45 Complex substituents; crystallizes in monoclinic P21/n
(S)-β-Amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol C5: Propanol; C3: Dimethylaminoethyl 139264-69-0 261.36 Amino-propanol chain; chiral center

Physicochemical Properties

  • Crystallography: The nitro- and phenylsulfonyl-substituted derivative crystallizes in a monoclinic system (P21/n) with distinct dihedral angles (78.18° between indole and phenyl rings) and intermolecular C-H···O/π interactions, enhancing stability .
  • Solubility : Compounds like 1-(1H-Indol-3-yloxy)propan-2-ol are isolated as yellow oils or white solids, suggesting moderate polarity and solubility in organic solvents .
  • Thermal Stability : The presence of electron-withdrawing groups (e.g., nitro, sulfonyl) in substituted derivatives may lower melting points compared to simpler analogues .

Biological Activity

3-(2-methyl-1H-indol-3-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound this compound features an indole ring, which is known for its biological significance. The structural formula can be represented as follows:

C12H15N Molecular Weight 189 25 g mol \text{C}_{12}\text{H}_{15}\text{N}\quad \text{ Molecular Weight 189 25 g mol }

Antimicrobial Activity

Research indicates that derivatives of indole compounds often exhibit significant antimicrobial properties. In a study evaluating various indole derivatives, compounds similar to this compound displayed varying degrees of activity against clinical strains of bacteria, including MRSA and Enterococcus spp. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 32 µg/mL against different strains, showcasing their potential as antimicrobial agents .

Compound MIC (µg/mL) Target Bacteria
This compound1 - 32MRSA, Enterococcus spp.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. A study reported that related indole compounds demonstrated IC50 values below 10 µg/mL against cancer cell lines such as HeLa and SKOV-3. This suggests that the compound may inhibit tumor growth effectively .

Cell Line IC50 (µg/mL) Activity
HeLa<10High cytotoxicity
SKOV-3<10High cytotoxicity
MCF-7>60Lower activity

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. The antioxidant capacity of similar indole derivatives has been measured using various assays, indicating significant free radical scavenging abilities .

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:

  • Case Study on Cancer Treatment : In a mouse xenograft model, indole-based compounds showed significant inhibition of tumor growth in head and neck cancers. This suggests that the mechanism of action may involve multiple pathways, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : A study focused on the biofilm formation by MRSA strains demonstrated that certain indole derivatives inhibited biofilm formation by up to 84% at specific concentrations (2 × MIC), showcasing their potential in treating persistent bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-methyl-1H-indol-3-yl)propan-1-ol
Reactant of Route 2
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3-(2-methyl-1H-indol-3-yl)propan-1-ol

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